1,3-Butadiene, 1,1,2-trichloro-

Description

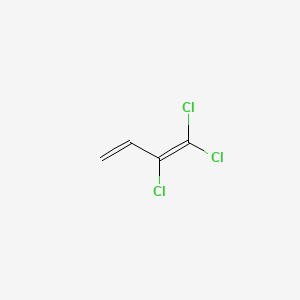

1,3-Butadiene, 1,1,2-trichloro- (CAS: 2852-07-5), also known as 1,1,2-trichloro-1,3-butadiene, is a halogenated derivative of 1,3-butadiene. Its molecular formula is C₄H₃Cl₃ (molecular weight: 157.42 g/mol). This compound is characterized by three chlorine atoms attached to the first and second carbons of the conjugated diene system, altering its reactivity and physical properties compared to non-halogenated butadienes.

Propriétés

Numéro CAS |

2852-07-5 |

|---|---|

Formule moléculaire |

C4H3Cl3 |

Poids moléculaire |

157.42 g/mol |

Nom IUPAC |

1,1,2-trichlorobuta-1,3-diene |

InChI |

InChI=1S/C4H3Cl3/c1-2-3(5)4(6)7/h2H,1H2 |

Clé InChI |

ZFBGKBGUMMBBMY-UHFFFAOYSA-N |

SMILES canonique |

C=CC(=C(Cl)Cl)Cl |

Numéros CAS associés |

25854-04-0 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Properties:

- Toxicity : Oral LD₅₀ in rats is 680 mg/kg , indicating moderate acute toxicity. It causes severe eye irritation (100 mg exposure in rabbits) .

- Reactivity: Reacts violently with water and decomposes upon heating to release toxic fumes of Cl⁻ and NOₓ .

- Synthetic Applications: Used in the synthesis of complex organochlorine derivatives, such as 1,1,2-trichloro-4-(2,5-dimethylphenylthio)-1-buten-3-yne and other sulfur-containing analogs .

Comparison with Structurally Similar Compounds

1,3-Butadiene, 1,1,3,4-Tetrachloro- (CAS: 34867-83-9)

- Molecular Formula : C₄H₂Cl₄ (molar mass: 191.87 g/mol).

- Structure : Features four chlorine atoms at positions 1, 1, 3, and 4, creating a more sterically hindered and less volatile compound than the trichloro derivative.

- Environmental Presence : Detected in environmental samples at concentrations up to 498 µg/kg in contaminated soils .

Hexachlorobutadiene (HCBD) (CAS: 87-68-3)

- Molecular Formula : C₄Cl₆ (molar mass: 260.76 g/mol).

- Boiling Point: ~215°C (estimated), significantly higher than non-chlorinated butadienes. Toxicity: Classified as a probable human carcinogen and toxic to aquatic life .

- Applications: Historically used as a solvent and in rubber manufacturing, now restricted under international treaties like the Stockholm Convention .

1,3-Butadiene, 1,1,2,3,4,4-Hexachloro- (CAS: Not explicitly listed)

- Molecular Formula : Likely C₄Cl₆ (similar to HCBD but with different chlorine positioning).

Comparative Data Table

Key Research Findings

Chlorination Position and Reactivity :

- The position and number of chlorine atoms significantly influence reactivity. For example, 1,1,2-trichloro-1,3-butadiene is more reactive toward nucleophiles than HCBD due to fewer steric hindrances .

- Increasing chlorine content (e.g., HCBD) correlates with higher environmental persistence and toxicity .

Environmental Impact :

- Chlorinated butadienes are frequently detected in industrial zones. 1,1,2-trichloro-1,3-butadiene and its derivatives are prioritized in VOC monitoring due to their mobility in air and water .

Synthetic Utility :

- These compounds serve as intermediates in synthesizing sulfur- and fluorine-containing polymers. For example, 1,1,2-trichloro-1,3-butadiene reacts with 2,5-dimethylbenzenethiol to form cross-linked polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.